molecular formula C19H16N4OS B2651824 2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide CAS No. 483292-10-0

2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide

Cat. No. B2651824
CAS RN: 483292-10-0
M. Wt: 348.42
InChI Key: LBJBXQNTPLODOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide” is a chemical compound with the linear formula C20H15F3N4OS . It has a molecular weight of 416.428 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved data. The molecular weight is 416.428 . More specific properties such as melting point, boiling point, solubility, and spectral data are not available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives, which are chemically related to the compound , have been synthesized using specific building blocks like dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid. These derivatives offer diverse chemical transformation possibilities for further research and development (Al-Salahi & Geffken, 2011).

Antimicrobial Applications

  • Some novel derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety, which are structurally related to the compound, have shown potent antimicrobial activity against various microbes. This highlights the potential of related compounds in the development of new antimicrobial agents (Ghosh et al., 2015).
  • Additionally, the antimicrobial activity of a novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline and its derivatives has been studied, showing effectiveness against various species of Gram-positive and Gram-negative bacteria, as well as some yeasts and fungi (Al-Salahi et al., 2013).

Potential Pharmacological Applications

  • Research into 4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which are structurally similar, suggests their potential as H1-antihistaminic agents. This indicates that derivatives of the compound might have applications in the treatment of allergic reactions (Alagarsamy et al., 2008).

Anticancer Activity

  • A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized, aiming to meet structural requirements essential for anticancer activity. This research opens possibilities for the application of similar compounds in cancer treatment (Reddy et al., 2015).

properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-11-17-21-22-19(23(17)16-10-6-5-9-15(13)16)25-12-18(24)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJBXQNTPLODOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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